

Diethylammonium Diethyldithiocarbamate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Diethylammonium diethyldithiocarbamate*

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An in-depth exploration of the synthesis, properties, and biological activities of **diethylammonium diethyldithiocarbamate** for applications in scientific research and drug development.

Introduction

Diethylammonium diethyldithiocarbamate (DEADTC) is the salt formed from the dithiocarbamic acid derivative, diethyldithiocarbamic acid, and the organic base, diethylamine. As a member of the dithiocarbamate class of compounds, DEADTC has garnered significant interest in various scientific fields due to its robust metal-chelating properties and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of DEADTC, with a particular focus on its role as a research tool in cellular biology and its potential in drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and pharmacology.

Physicochemical Properties

Diethylammonium diethyldithiocarbamate is a white to off-white crystalline solid.^[1] It is hygroscopic and should be stored away from moisture.^[1] Key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₂₂ N ₂ S ₂	[1]
Molecular Weight	222.41 g/mol	[1]
Melting Point	82-84 °C	[1]
Solubility	Soluble in chloroform and methanol.	[1]
Appearance	White to off-white crystalline solid.	[1]
CAS Number	1518-58-7	[1]

Synthesis and Experimental Protocols

The synthesis of **diethylammonium diethyldithiocarbamate** is typically achieved through the reaction of diethylamine with carbon disulfide. This reaction forms diethyldithiocarbamic acid, which is then neutralized by a second equivalent of diethylamine to form the ammonium salt.

Synthesis of Diethylammonium Diethyldithiocarbamate

Figure 1: Synthesis of Diethylammonium Diethyldithiocarbamate.

Experimental Protocol for Synthesis

This protocol is based on established methods for the synthesis of dithiocarbamates.[2][3][4]

Materials:

- Diethylamine
- Carbon disulfide
- Anhydrous diethyl ether (or other suitable non-polar solvent)
- Ice bath
- Round-bottom flask

- Magnetic stirrer and stir bar
- Dropping funnel

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diethylamine (2.0 equivalents) in anhydrous diethyl ether under a nitrogen or argon atmosphere.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add carbon disulfide (1.0 equivalent) dropwise to the cooled diethylamine solution over a period of 30-60 minutes. A white precipitate will begin to form.
- After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.
- Collect the white precipitate by vacuum filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the resulting white solid under vacuum to yield **diethylammonium diethyldithiocarbamate**.

Purification: The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and petroleum ether.

Spectroscopic Data

The structural identity and purity of **diethylammonium diethyldithiocarbamate** can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (in CDCl_3): The proton NMR spectrum of DEADTC is characterized by signals corresponding to the ethyl groups of both the diethyldithiocarbamate anion and the diethylammonium cation.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.2-1.4	Triplet	12H	-CH ₃ (both ethyl groups)
~3.0-3.3	Quartet	8H	-CH ₂ - (both ethyl groups)
Variable	Broad Singlet	2H	-NH ₂ ⁺ -

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.

Chemical Shift (ppm)	Assignment
~12-14	-CH ₃ (both ethyl groups)
~45-50	-CH ₂ - (both ethyl groups)
~205-210	C=S (dithiocarbamate)

Infrared (IR) Spectroscopy

The IR spectrum of DEADTC displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
~3400-3200	N-H stretching (diethylammonium cation)
~2970-2850	C-H stretching (aliphatic)
~1480-1450	C-N stretching (thioureide band)
~1000-950	C=S stretching

Mechanism of Action and Biological Significance

The biological effects of **diethylammonium diethyldithiocarbamate** are primarily attributed to the diethyldithiocarbamate (DDC) anion. DDC is a potent chelator of metal ions and an inhibitor

of specific enzymes, which underlies its utility in biological research.

Metal Chelation

DDC possesses two sulfur atoms that can effectively bind to a variety of metal ions, including copper (Cu^{2+}), zinc (Zn^{2+}), and iron (Fe^{3+}). This chelating ability is fundamental to many of its biological effects.

Figure 2: Metal Chelation by Diethyldithiocarbamate.

Inhibition of Superoxide Dismutase (SOD)

One of the most well-characterized actions of DDC is its inhibition of copper-zinc superoxide dismutase (Cu,Zn-SOD or SOD1), a key antioxidant enzyme. DDC chelates the copper ion from the active site of SOD1, thereby inactivating the enzyme. This leads to an accumulation of superoxide radicals (O_2^-), inducing oxidative stress. This property makes DDC a valuable tool for studying the roles of SOD1 and oxidative stress in cellular processes.

Figure 3: Inhibition of Superoxide Dismutase by Diethyldithiocarbamate.

Modulation of NF- κ B Signaling

DDC has been shown to modulate the nuclear factor-kappa B (NF- κ B) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival. The inhibitory effect of DDC on NF- κ B is often linked to its copper-chelating properties and the subsequent impact on cellular redox balance.

Figure 4: Modulation of the NF- κ B Signaling Pathway by Diethyldithiocarbamate.

Applications in Research and Drug Development

The unique properties of **diethylammonium diethyldithiocarbamate** make it a versatile tool in various research and development areas.

- **Study of Oxidative Stress:** By inhibiting SOD, DEADTC allows for the controlled induction of oxidative stress, enabling researchers to investigate its role in various physiological and pathological processes.
- **Cancer Research:** Dithiocarbamates and their metal complexes have demonstrated anticancer activity through various mechanisms, including the inhibition of the proteasome

and the induction of apoptosis. The modulation of the NF- κ B pathway by DDC is also a key area of interest in cancer therapy.

- Neuroscience: DEADTC has been used to study the role of metal ions and oxidative stress in neurological disorders.
- Antiviral and Antimicrobial Research: Dithiocarbamates have shown promise as antiviral and antimicrobial agents, with potential applications in the development of new therapeutics.[5]
- Analytical Chemistry: The strong chelating properties of DDC are utilized in analytical methods for the extraction and quantification of metal ions.

Conclusion

Diethylammonium diethyldithiocarbamate is a compound with a rich chemical and biological profile. Its straightforward synthesis, well-defined physicochemical properties, and potent biological activities, particularly its ability to chelate metals and inhibit key enzymes like superoxide dismutase, have established it as an invaluable tool for researchers. The insights gained from studies utilizing DEADTC continue to contribute to our understanding of cellular signaling, oxidative stress, and the development of novel therapeutic strategies for a range of diseases. This technical guide serves as a foundational resource for scientists and professionals seeking to leverage the unique characteristics of **diethylammonium diethyldithiocarbamate** in their research endeavors.

Experimental Workflow Visualization

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